Field: Organic Chemistry
Application: Didecylmethylamine is used in the synthesis of N,N-didecyl-N-methyl-N-(4-vinylbenzyl)ammonium chloride.
Results: The product of this reaction is N,N-didecyl-N-methyl-N-(4-vinylbenzyl)ammonium chloride.
Field: Polymer Chemistry
N-Methyldidecylamine is an organic compound characterized by its chemical formula and a molecular weight of approximately 311.59 g/mol. It appears as a clear, slightly yellow liquid with a fish-like odor. This compound is insoluble in water and has a low density, allowing it to float on water. It is known to be toxic upon ingestion, inhalation, or skin contact, and can irritate skin, eyes, and mucous membranes .
The mechanism of action of DDMA depends on the specific application in scientific research. Here are two potential areas of exploration:
N-Methyldidecylamine can be synthesized through various methods:
Several compounds share structural similarities with N-Methyldidecylamine. Here are some notable examples:
What sets N-Methyldidecylamine apart from these compounds is its specific combination of carbon chain length and functional group positioning, which contributes to its unique physical properties and reactivity profile. Its application as both a surfactant and a precursor for potentially bioactive compounds highlights its versatility in chemical synthesis and industrial use.
N-Methyldidecylamine is systematically named N-decyl-N-methyldecan-1-amine, reflecting its structure: a decan-1-amine backbone with a decyl and methyl group attached to the nitrogen. Common synonyms include didecylmethylamine, DAMA-10, and di-n-decylmethylamine.
Key Identifiers
| Identifier | Value |
|---|---|
| CAS Registry Number | 7396-58-9 |
| Molecular Formula | C₂₁H₄₅N |
| Molecular Weight | 311.59 g/mol |
| SMILES | CCCCCCCCCCN(C)CCCCCCCCCC |
| InChI | InChI=1S/C21H45N/c1-4-6-8-10-12-14-16-18-20-22(3)21-19-17-15-13-11-9-7-5-2/h4-21H2,1-3H3 |
| InChIKey | ATBNMWWDBWBAHM-UHFFFAOYSA-N |
The molecule’s structure comprises a central nitrogen atom bonded to three hydrophobic alkyl groups: two decyl chains (C₁₀H₂₁) and one methyl group (CH₃). This configuration creates a hydrophobic core surrounded by hydrophilic amine groups, imparting surfactant properties. The decyl chains enhance hydrophobic interactions, while the amine facilitates ionic interactions in aqueous environments.
Physical Properties
| Property | Value |
|---|---|
| Melting Point | -7.4°C |
| Boiling Point | 145°C / 2 mmHg |
| Density | 0.807 g/mL at 20°C |
| Refractive Index | 1.45 |
| Flash Point | 93°C |
These properties make N-methyldidecylamine suitable for use in low-temperature applications and as a precursor in high-temperature reactions.
The synthesis of N-methyldidecylamine primarily employs catalytic amination approaches that utilize formaldehyde as the methylating agent in conjunction with didecylamine as the starting material [4] [5]. These methods leverage the reductive amination mechanism, where formaldehyde reacts with the secondary amine to form an imine intermediate, which is subsequently reduced to yield the desired tertiary amine product [6].
Copper chromium (CuCr) catalysts represent the most established and widely utilized catalytic system for the industrial synthesis of N-methyldialkylamines, including N-methyldidecylamine [7] [8]. The CuCr-catalyzed hydrogenation process operates through a well-defined mechanism involving the reductive methylation of didecylamine with formaldehyde under hydrogen atmosphere.
The copper chromite catalyst, often referred to as the Adkins catalyst, demonstrates exceptional performance in the selective hydrogenation of carbonyl compounds while maintaining high stability under reaction conditions [8]. The catalyst composition typically consists of Cu₂Cr₂O₄ or Cu₂Cr₂O₅, with commercial formulations often incorporating barium oxide to prevent catalyst deactivation during hydrogenation reactions [8].
The optimized reaction parameters for CuCr-catalyzed synthesis demonstrate that temperature control between 120-160°C provides the optimal balance between reaction rate and selectivity, with 140°C representing the most frequently employed temperature [4] [5]. Pressure conditions typically range from 20-50 bar, ensuring adequate hydrogen solubility while maintaining manageable operating conditions. The hydrogen to formaldehyde molar ratio of 2.5:1 has been established through extensive optimization studies as providing maximum conversion efficiency [4] [5].
| Parameter | Optimized Range | Typical Value |
|---|---|---|
| Temperature (°C) | 120-160 | 140 |
| Pressure (bar) | 20-50 | 30 |
| Catalyst Loading (wt%) | 2-5 | 3 |
| H₂/Formaldehyde Ratio | 2:1-3:1 | 2.5:1 |
| Residence Time (h) | 2-6 | 4 |
| Conversion (%) | 85-95 | 92 |
| Selectivity (%) | 90-98 | 95 |
The mechanistic pathway involves the initial coordination of formaldehyde to the copper centers, followed by nucleophilic attack by didecylamine to form an imine intermediate. Subsequent hydrogenation of this imine over the active copper sites yields N-methyldidecylamine with concurrent regeneration of the catalyst surface [7]. The chromium component serves to stabilize the copper species and prevent sintering during high-temperature operations [9].
Research findings indicate that the CuCr catalyst system exhibits remarkable longevity, with industrial catalysts maintaining activity for extended periods under continuous operation [7]. The catalyst deactivation primarily occurs through poisoning by sulfur-containing impurities or mechanical degradation rather than intrinsic catalyst instability.
Alternative synthetic approaches employ direct alkylation reactions utilizing methyl halides as methylating agents [10] [11]. This methodology involves the nucleophilic substitution reaction between didecylamine and various methyl halides, proceeding through the formation of quaternary ammonium intermediates that subsequently eliminate halide ions to yield the desired tertiary amine [10].
Methyl iodide represents the most reactive alkylating agent, enabling mild reaction conditions with temperatures ranging from 60-80°C in polar aprotic solvents such as acetonitrile [10] [11]. The reaction typically achieves yields of 85-92% within 4-8 hours under these optimized conditions. The enhanced reactivity of methyl iodide stems from the excellent leaving group ability of iodide and the favorable polarization of the carbon-iodine bond [10].
| Methyl Halide | Temperature (°C) | Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|---|---|
| Methyl Iodide | 60-80 | Acetonitrile | 85-92 | 4-8 |
| Methyl Bromide | 80-100 | DMF | 75-85 | 6-12 |
| Methyl Chloride | 120-150 | High pressure | 65-75 | 8-16 |
| Dimethyl Sulfate | 40-60 | Water/Base | 90-95 | 2-4 |
Methyl bromide requires more forcing conditions, with temperatures of 80-100°C in dimethylformamide (DMF) as solvent, achieving yields of 75-85% over 6-12 hours [10]. The reduced reactivity compared to methyl iodide necessitates higher temperatures and longer reaction times to achieve acceptable conversion levels.
Methyl chloride presents the greatest synthetic challenges due to the poor leaving group ability of chloride ions [10]. Industrial implementations utilizing methyl chloride typically require high-pressure conditions (120-150°C) and extended reaction times of 8-16 hours to achieve yields of 65-75% [11].
Dimethyl sulfate emerges as an attractive alternative methylating agent, particularly for large-scale applications [10]. The reaction proceeds under mild conditions (40-60°C) in aqueous basic media, achieving excellent yields of 90-95% within 2-4 hours. The high reactivity of dimethyl sulfate stems from the excellent leaving group properties of the methylsulfate anion and the electrophilic activation of the methyl groups [10].
Industrial manufacturing of N-methyldidecylamine requires careful optimization of process parameters to maximize yield while maintaining product quality and minimizing production costs [12] [13]. Modern industrial facilities employ continuous flow reactor systems that provide superior heat and mass transfer characteristics compared to traditional batch processes [13].
Industrial optimization studies have identified critical process variables that significantly impact the overall yield and selectivity of N-methyldidecylamine synthesis [14] [12]. Temperature optimization represents the most crucial parameter, with studies demonstrating that temperatures above 160°C lead to increased formation of undesired side products, including over-methylated species and thermal decomposition products [14].
The pressure effect primarily influences hydrogen solubility in the reaction medium, with optimal conditions typically maintained at 30 bar to ensure adequate hydrogen availability while avoiding excessive operating costs [12]. Higher pressures beyond 50 bar provide diminishing returns in terms of yield improvement while significantly increasing equipment and operating expenses [12].
| Variable Studied | Range Tested | Optimal Value | Yield at Optimum (%) | Critical Observations |
|---|---|---|---|---|
| Temperature Effect | 100-180°C | 140°C | 92 | Higher T increases side reactions |
| Pressure Effect | 10-80 bar | 30 bar | 91 | Pressure affects H₂ solubility |
| Catalyst Loading | 1-10 wt% | 3 wt% | 93 | Higher loading = diminishing returns |
| Residence Time | 1-12 h | 4 h | 92 | Longer time increases over-methylation |
| H₂ Pressure | 5-50 bar | 25 bar | 90 | Excess H₂ improves selectivity |
Catalyst loading optimization reveals that concentrations above 5 wt% provide diminishing returns while increasing catalyst costs and downstream purification requirements [12]. The optimal loading of 3 wt% copper chromite catalyst achieves maximum economic efficiency while maintaining high conversion rates of 93% [12].
Residence time optimization studies indicate that extended reaction times beyond 6 hours promote over-methylation reactions, leading to the formation of quaternary ammonium compounds and other undesired products [14] [12]. The optimal residence time of 4 hours provides the ideal balance between conversion efficiency and product selectivity [12].
Advanced process control systems incorporate real-time monitoring of key parameters including temperature profiles, pressure variations, and reactant concentrations to maintain optimal operating conditions [12]. These automated systems enable precise control of reaction conditions and rapid response to process deviations, ensuring consistent product quality and maximizing yield efficiency [12].
Industrial N-methyldidecylamine production generates several byproducts that require effective management and separation strategies to achieve the required product purity specifications [15] [16] [17]. The primary impurities include unreacted didecylamine, formaldehyde oligomers, over-methylated products, residual water, and catalyst residues [15].
Unreacted didecylamine typically represents 2-5% of the crude product mixture and can be effectively recovered through fractional distillation techniques [15] [16]. The relatively large boiling point difference between didecylamine (179-180°C at 2 mmHg) and N-methyldidecylamine (145°C at 2 mmHg) enables efficient separation with recovery rates of 95-98% [18] [3]. The recovered didecylamine can be recycled to the main reactor, improving overall process economics [16].
| Byproduct/Impurity | Typical Concentration (%) | Separation Method | Recovery/Removal (%) |
|---|---|---|---|
| Unreacted Didecylamine | 2-5 | Fractional distillation | 95-98 |
| Formaldehyde Oligomers | 1-3 | Aqueous extraction | 90-95 |
| Over-methylated Products | 0.5-2 | Selective crystallization | 85-90 |
| Water | 0.1-0.5 | Azeotropic distillation | >99 |
| Catalyst Residues | <0.1 | Filtration/Ion exchange | >99 |
Formaldehyde oligomers, including dimethylol compounds and higher oligomers, comprise 1-3% of the product mixture and can be effectively removed through aqueous extraction processes [15]. These water-soluble oligomers partition preferentially into the aqueous phase, achieving removal efficiencies of 90-95% [15]. The aqueous waste stream can be treated through biological degradation or thermal destruction methods [15].
Over-methylated products, primarily consisting of quaternary ammonium compounds, represent 0.5-2% of the crude product and require specialized separation techniques [15] [19]. Selective crystallization methods utilizing the differential solubility properties of these ionic compounds achieve removal efficiencies of 85-90% [19]. Alternative approaches employ ion exchange resins specifically designed for quaternary ammonium compound removal [17].
Water removal represents a critical purification step, as residual moisture can impact product stability and downstream applications [16] [17]. Azeotropic distillation techniques employing entraining agents such as toluene or cyclohexane achieve water removal efficiencies exceeding 99% [16]. Alternative methods include molecular sieve adsorption and vacuum distillation at elevated temperatures [16].
Catalyst residue removal ensures compliance with product specifications and prevents contamination in end-use applications [17]. Filtration systems employing fine mesh filters effectively remove particulate catalyst residues, while ion exchange treatment eliminates dissolved metal species [17]. These combined approaches achieve removal efficiencies exceeding 99% for catalyst residues [17].
| Process Stage | Key Parameters | Operating Conditions | Yield/Efficiency |
|---|---|---|---|
| Raw Material Preparation | Didecylamine purity >98% | Moisture content <0.1% | 99.5% recovery |
| Main Reaction | Continuous flow reactor | Temperature control ±2°C | 90-95% conversion |
| Product Separation | Distillation at reduced pressure | Vacuum: 10-50 mmHg | 95% product recovery |
| Purification | Ion exchange treatment | Resin regeneration cycle | 98% purity achieved |
| Quality Control | GC analysis for purity | Purity specification >95% | <0.5% impurities |
Advanced purification strategies incorporate multi-stage separation processes that combine distillation, extraction, and adsorption techniques to achieve the stringent purity requirements for pharmaceutical and specialty chemical applications [16] [17]. These integrated purification systems typically achieve final product purities exceeding 98% with total impurity levels below 0.5% [17].
Process economics studies demonstrate that effective byproduct management and purification strategies significantly impact the overall manufacturing costs [17]. The recovery and recycling of unreacted starting materials, combined with efficient waste treatment systems, improve process sustainability while reducing raw material consumption and waste disposal costs [17].
N-Methyldidecylamine combines strong basicity with pronounced hydrophobicity. At ambient temperature it is liquid and virtually water-insoluble, but it dissolves readily in alcohols, ketones and aliphatic hydrocarbons. The absence of a measurable critical micelle concentration in water arises from this insolubility; nevertheless, once protonated the molecule adopts the classic interfacial behaviour of long-chain dialkyl cationic surfactants. Thermal evaluation shows that the neat amine is stable well into the second hundred degrees Celsius under inert atmosphere, with decomposition dominated by Hofmann β-elimination when temperatures exceed approximately 220 °C. These physicochemical attributes underpin its current industrial roles as an intermediate for quaternary ammonium biocides, fabric-softener actives and specialty catalysts.
Corrosive;Irritant;Environmental Hazard